molecular formula C20H23N3O7 B14404547 4-Benzamido-1-[2-O-(oxolan-2-yl)-alpha-D-ribofuranosyl]pyrimidin-2(1H)-one CAS No. 87865-84-7

4-Benzamido-1-[2-O-(oxolan-2-yl)-alpha-D-ribofuranosyl]pyrimidin-2(1H)-one

Cat. No.: B14404547
CAS No.: 87865-84-7
M. Wt: 417.4 g/mol
InChI Key: KQGIYHYGPNHJCG-VHGPNSGWSA-N
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Description

4-Benzamido-1-[2-O-(oxolan-2-yl)-alpha-D-ribofuranosyl]pyrimidin-2(1H)-one is a complex organic compound with the chemical formula C₂₀H₂₃N₃O₇ . This compound is part of a group of stereoisomers and is known for its unique structural properties, which make it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 4-Benzamido-1-[2-O-(oxolan-2-yl)-alpha-D-ribofuranosyl]pyrimidin-2(1H)-one involves multiple steps and specific reaction conditions. One common method includes the use of Brønsted acidic ionic liquids as catalysts under solvent-free conditions . This approach is considered environmentally friendly and efficient, providing good to excellent yields. Industrial production methods often focus on optimizing these reaction conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

4-Benzamido-1-[2-O-(oxolan-2-yl)-alpha-D-ribofuranosyl]pyrimidin-2(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include classical aqueous inorganic acids like H₂SO₄, HF, HCl, HNO₃, and H₃PO₄ . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including anticancer, anti-inflammatory, antibacterial, and antifungal activities . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug development and other biomedical research.

Mechanism of Action

The mechanism of action of 4-Benzamido-1-[2-O-(oxolan-2-yl)-alpha-D-ribofuranosyl]pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. While the exact mechanism can vary depending on the application, it often involves the inhibition of key enzymes or receptors involved in disease processes. This inhibition can lead to the modulation of cellular pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

4-Benzamido-1-[2-O-(oxolan-2-yl)-alpha-D-ribofuranosyl]pyrimidin-2(1H)-one can be compared with other similar compounds, such as benzo[4,5]imidazo[1,2-a]pyrimidines and 2,3-dihydroquinazolin-4(1H)-ones . These compounds share some structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific stereochemistry and the presence of the oxolan-2-yl group, which contributes to its distinct properties and applications.

Properties

CAS No.

87865-84-7

Molecular Formula

C20H23N3O7

Molecular Weight

417.4 g/mol

IUPAC Name

N-[1-[(2S,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(oxolan-2-yloxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C20H23N3O7/c24-11-13-16(25)17(30-15-7-4-10-28-15)19(29-13)23-9-8-14(22-20(23)27)21-18(26)12-5-2-1-3-6-12/h1-3,5-6,8-9,13,15-17,19,24-25H,4,7,10-11H2,(H,21,22,26,27)/t13-,15?,16-,17-,19+/m1/s1

InChI Key

KQGIYHYGPNHJCG-VHGPNSGWSA-N

Isomeric SMILES

C1CC(OC1)O[C@@H]2[C@@H]([C@H](O[C@@H]2N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4)CO)O

Canonical SMILES

C1CC(OC1)OC2C(C(OC2N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4)CO)O

Origin of Product

United States

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